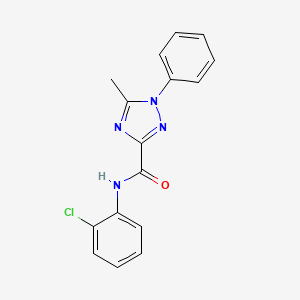

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Description

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at the N1 position, a methyl group at C5, a phenyl group at C1, and a carboxamide moiety at C2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology.

Properties

Molecular Formula |

C16H13ClN4O |

|---|---|

Molecular Weight |

312.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-5-methyl-1-phenyl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C16H13ClN4O/c1-11-18-15(20-21(11)12-7-3-2-4-8-12)16(22)19-14-10-6-5-9-13(14)17/h2-10H,1H3,(H,19,22) |

InChI Key |

UFAIHUCEVUQTAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups are introduced through substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and an appropriate nucleophile.

Final Assembly: The final compound is obtained by coupling the substituted triazole with the carboxamide group using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the triazole ring or the substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide with analogous triazole, thiadiazole, and thiazole derivatives, focusing on structural variations, synthesis routes, and biological activities.

Structural Analogues from the 1,2,3-Triazole and Thiadiazole Families

and describe compounds synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole precursors. Key examples include:

- Compound 11 : 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide.

- Compound 12a : 4-Methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole.

Key Differences :

- The target compound features a 1,2,4-triazole core, whereas analogs like 12a derive from 1,2,3-triazole.

Antitumor Activity of Thiadiazole and Thiazole Derivatives

highlights antitumor activities of triazole-thiadiazole/thiazole hybrids:

| Compound | Structure Class | IC50 (µM) MCF-7 | IC50 (µM) HepG2 |

|---|---|---|---|

| 9b | 1,3,4-Thiadiazole derivative | N/A | 2.94 |

| 12a | Thiazole derivative | 3.4 | 1.19 |

Comparison :

- Compound 12a exhibits dual activity against breast (MCF-7) and liver (HepG2) cancer cells, likely due to its thiazole-diazenyl substituent enhancing cellular uptake .

Triarylmethane Derivatives with 2-Chlorophenyl Substituents

lists triarylmethane compounds (e.g., T91 , T94 , T102 ) featuring a 2-chlorophenyl group. For example:

- T109: N-[(2-Chlorophenyl)diphenylmethyl]aniline (melting point: 131.4°C in ethanol).

Structure-Activity Relationships (SAR)

- Core Heterocycle : 1,2,4-Triazole derivatives may exhibit different binding modes compared to 1,2,3-triazoles due to altered nitrogen positioning.

- Bioisosteric Replacement : Thiadiazole/thiazole rings in analogs (e.g., 9b, 12a) vs. carboxamide in the target compound may modulate toxicity profiles .

Biological Activity

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The compound features a triazole ring with a carboxamide functional group and a chlorophenyl substituent. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The triazole moiety is crucial for these effects as it interacts with biological targets such as enzymes and receptors.

Table 1: Antimicrobial Activity of Triazole Derivatives

The compound has shown promising results against several strains of bacteria and fungi. For instance, studies have indicated that it possesses notable activity against Staphylococcus aureus and Enterococcus faecalis.

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. The compound is believed to inhibit cancer cell proliferation through various mechanisms including the modulation of apoptotic pathways and interference with cell cycle progression.

Case Study: In vitro Growth Inhibition

A study conducted on a panel of 60 human cancer cell lines revealed that triazole derivatives significantly inhibited growth in multiple cancer types. Specifically, compounds exhibiting more than 60% growth inhibition were subjected to further dose-response studies.

Table 2: Growth Inhibition Data

| Cell Line Type | Compound Concentration (M) | % Growth Inhibition | Reference |

|---|---|---|---|

| Breast Cancer | 65% | ||

| Lung Cancer | 70% | ||

| Colon Cancer | 68% |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to disrupt critical cellular processes. The triazole ring enhances solubility and stability, allowing it to effectively interact with target proteins involved in disease pathways.

Interaction Studies

Studies utilizing techniques such as spectroscopy and crystallography have demonstrated that the compound binds to various biological macromolecules. These interactions are essential for understanding its efficacy in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.